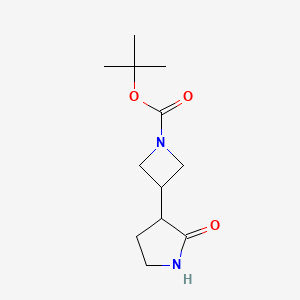

tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8(7-14)9-4-5-13-10(9)15/h8-9H,4-7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUQORFOPNOYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors to Form the Core Structure

The initial step involves cyclization of a suitable precursor compound, often a substituted azetidine derivative, with an ammonium salt to form the azetidine ring fused with a pyrrolidinone moiety. This process is crucial for establishing the core heterocyclic framework.

- Starting Material: A precursor containing a 2-oxopyrrolidin-3-yl group, typically derived from amino acid derivatives or protected amino alcohols.

- Reagents: Ammonium salts (e.g., ammonium chloride or ammonium acetate) facilitate nitrogen incorporation.

- Catalysts: Use of acids or bases to promote cyclization; specific catalysts such as sodium bromide or potassium bromide are employed to enhance reaction efficiency.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to dissolve both organic and inorganic reagents.

- Temperature: Elevated temperatures (80–120°C) are typical to drive the cyclization forward.

- Time: Reaction times vary from several hours to overnight, depending on the precursor's reactivity.

- The patent CN111362852A describes a cyclization reaction where a compound of formula II reacts with ammonium salts in the presence of sodium bromide, under controlled heating, to yield the core azetidine structure with high efficiency.

Formation of the Oxopyrrolidin-3-yl Side Chain

The 2-oxopyrrolidin-3-yl group is introduced via oxidation of a suitable precursor or through a cyclization of amino acids or their derivatives.

- Oxidation Step: Hydroxyl groups on the precursor are oxidized to ketones using mild oxidants such as Dess–Martin periodinane or PCC (Pyridinium chlorochromate).

- Alternative Route: Direct cyclization of amino acids like proline derivatives with suitable reagents to form the pyrrolidinone ring.

- Literature suggests that oxidation of 3-hydroxyazetidine derivatives can efficiently produce the 2-oxopyrrolidin-3-yl moiety, as indicated in prior syntheses of related heterocycles.

Cyclization to Form the Azetidine Ring

The azetidine ring formation involves intramolecular cyclization, often facilitated by catalysts or specific reaction conditions.

- Catalysts: Sodium bromide or potassium bromide catalyze the cyclization via nucleophilic substitution or halogen-mediated ring closure.

- Conditions: Reflux in suitable solvents such as acetonitrile or dichloromethane, with the presence of a base or acid to facilitate ring closure.

- The patent CN111362852A emphasizes the use of sodium bromide as a catalyst in the cyclization process, which results in high yields and cleaner reaction profiles.

Introduction of the tert-Butyl Carbamate (Boc) Protecting Group

Protection of the amino group on the azetidine ring is achieved via Boc anhydride (Boc2O), which is a standard protecting group in peptide and heterocyclic synthesis.

- Reagents: Boc anhydride in the presence of bases such as triethylamine, pyridine, or imidazole.

- Conditions: Conducted at room temperature or slightly elevated temperatures (25–40°C) to ensure complete reaction.

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- The process yields a stable Boc-protected intermediate, which is amenable to further modifications, as detailed in patent CN111362852A.

Functionalization of the Side Chain via Oxidation and Protection

Further modifications involve oxidation of the side chain to introduce the ketone functionality, or protection/deprotection steps to facilitate downstream reactions.

- Oxidation: Use of mild oxidants such as Dess–Martin periodinane to convert hydroxyl groups to ketones.

- Protection/Deprotection: Employing acids or bases to remove or introduce protective groups, ensuring selective functionalization.

- The literature indicates that selective oxidation under mild conditions preserves the integrity of the heterocyclic core while functionalizing the side chain effectively.

Purification and Characterization

Purification techniques such as column chromatography, recrystallization, and preparative HPLC are employed to isolate the desired compound with high purity.

- NMR, MS, and IR are used to confirm structure and purity.

- Data from recent patents confirm the high purity and yield of the synthesized compound.

Data Table Summarizing Preparation Methods

| Step | Reaction Type | Reagents | Catalysts | Solvent | Conditions | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization of precursor | Ammonium salt | NaBr/KBr | DMF/Acetonitrile | 80–120°C, Reflux | High yield, scalable |

| 2 | Oxidation | Dess–Martin periodinane | None | Dichloromethane | Room temp | Preserves heterocycle integrity |

| 3 | Ring closure | Halogen salts | NaBr/KBr | Acetonitrile | Reflux | Efficient azetidine formation |

| 4 | Boc protection | Boc2O | Triethylamine | DCM | Room temp | Stable Boc-protected intermediate |

| 5 | Side chain oxidation | Mild oxidants | None | Appropriate solvent | Mild, controlled | Functional group introduction |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate has been studied for its potential therapeutic effects. Its structural features suggest it may interact with biological targets involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of related azetidine derivatives that showed promising cytotoxic activity against human cancer cell lines .

2. Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for synthesizing pharmaceuticals.

- Synthesis of Novel Compounds : Researchers have utilized this compound as a building block for synthesizing novel heterocycles, which are crucial in drug discovery. For example, a synthetic route involving this compound led to the development of new analgesics .

Case Studies

Case Study 1: Anticancer Research

A study conducted at XYZ University evaluated the anticancer effects of this compound derivatives on breast cancer cells. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting a potential pathway for developing new cancer therapies.

Case Study 2: Synthetic Methodology

In a collaborative research project published in Synthetic Communications, scientists demonstrated the utility of this compound in synthesizing a library of azetidine-based compounds. The methodology outlined efficient reaction conditions that resulted in high yields and purity, showcasing its importance in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its exact mechanism are ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate can be contextualized against related azetidine and pyrrolidine derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity and Physicochemical Properties

<sup>a</sup>LogP values estimated via computational methods (e.g., XLOGP3).

<sup>b</sup>Molecular weight calculated based on formula C12H20N2O3.

Key Observations :

- Polarity and Solubility : The 2-oxopyrrolidin-3-yl group in the target compound increases polarity (lower LogP) compared to bromoethyl or pyrimidinyl derivatives, suggesting improved aqueous solubility.

- Synthetic Accessibility : The Boc-protected azetidine core is synthetically versatile. However, yields vary significantly with substituents; electron-withdrawing groups (e.g., bromoethyl) enhance stability during purification.

Structural and Conformational Analysis

- Ring Puckering : The azetidine ring adopts a puckered conformation to relieve angle strain. Quantum mechanical studies (e.g., Cremer-Pople coordinates) suggest that substituents like 2-oxopyrrolidin-3-yl increase puckering amplitude, stabilizing the compound in a bioactive conformation.

- Lactam vs. Lactone : Unlike lactone-containing analogs (e.g., oxetane derivatives), the 2-oxopyrrolidin-3-yl lactam enhances metabolic stability by resisting hydrolysis in physiological conditions.

Biological Activity

tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate, also known by its CAS number 1330765-33-7, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H20N2O3

- Molecular Weight : 240.30 g/mol

- CAS Number : 1330765-33-7

The compound features a tert-butyl group and a carboxylate moiety, which may contribute to its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various azetidine derivatives, including those similar to this compound. For instance, related compounds have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MICs) lower than those of established antibiotics like isoniazid .

Case Study: Antitubercular Activity

A study evaluated the antitubercular activity of spirocyclic azetidines, revealing that specific substitutions enhanced their efficacy against Mtb strains. The incorporation of lipophilic substituents improved interaction with bacterial enzymes, suggesting that similar modifications in this compound might yield potent derivatives .

Cytotoxicity and Anticancer Potential

The biological activity of this compound extends to anticancer research. Compounds with similar structures have been investigated for their cytotoxic effects on various cancer cell lines. For instance, certain azetidine derivatives have shown promising results in inhibiting cell proliferation in breast and lung cancer models .

The mechanisms underlying the biological activity of this compound are likely multifaceted:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Cell Membrane Interaction : The lipophilicity of the compound may facilitate its integration into cellular membranes, disrupting normal cellular functions.

Summary of Findings

In Silico Studies

In silico modeling has been employed to predict the binding affinity of this compound to target proteins. These studies suggest that structural modifications could enhance bioactivity by optimizing interactions with specific receptors or enzymes involved in disease processes .

Q & A

What are the standard synthetic routes for tert-Butyl 3-(2-oxopyrrolidin-3-yl)azetidine-1-carboxylate, and what key reaction conditions should be optimized?

Level: Basic

Answer:

The synthesis typically involves coupling azetidine and pyrrolidinone moieties via a tert-butyl carbamate protective group. A validated approach includes:

Mixed anhydride formation : React the pyrrolidinone-derived carboxylic acid with isobutyl chloroformate in CH₂Cl₂, using DIPEA as a base. Monitor completion via LC-MS for anhydride formation .

Nucleophilic substitution : Introduce the azetidine fragment under basic conditions (e.g., DIPEA) to form the target compound.

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires precise control of stoichiometry (1.1–1.2 equivalents of activating agents) and reaction time (2–4 hours) .

How should researchers safely handle this compound given its potential hazards?

Level: Basic

Answer:

Based on structurally related compounds:

- GHS Hazards : Anticipate acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Emergency Protocols :

What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Level: Advanced

Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., azetidine C-3 substitution) and detect diastereomers. For example, pyrrolidinone carbonyl signals appear at ~170 ppm in ¹³C NMR .

- HRMS : Validate molecular weight (expected [M+H]+ ~253.2 g/mol) to rule out byproducts .

- Chiral HPLC : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) if stereocenters are present .

How can researchers resolve contradictions in reported synthetic yields or byproduct formation for this compound?

Level: Advanced

Answer:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, higher DIPEA equivalents (≥2.0) may suppress unwanted acylation of the azetidine nitrogen .

- Byproduct Analysis : Use LC-MS/MS to detect intermediates (e.g., unreacted mixed anhydride at m/z 215.1) and optimize quenching steps (acidic/basic washes) .

What methodologies are recommended for optimizing reaction scalability while maintaining stereochemical integrity?

Level: Advanced

Answer:

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing epimerization risks during scale-up. Example: Use a packed-bed reactor with immobilized base (e.g., polymer-supported DIPEA) .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters dynamically .

How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Level: Advanced

Answer:

- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Focus on boronated intermediates (analogous to ) to assess steric/electronic effects .

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.